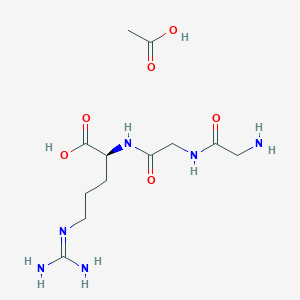

Gly-Gly-Arg acetate salt

Description

Overview of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides as a Subject of Academic Inquiry

Glycyl-Glycyl-Arginine (Gly-Gly-Arg) is a tripeptide, a molecule composed of three amino acids—glycine (B1666218), another glycine, and arginine—linked by peptide bonds. numberanalytics.comnumberanalytics.com Tripeptides, and peptides in general, are fundamental to numerous physiological processes, acting as signaling molecules, neurotransmitters, or growth factors. nih.gov Their relatively simple structure and cost-effectiveness make them appealing subjects for drug discovery and development. nih.govbachem.com

Gly-Gly-Arg, specifically, has been investigated in various research contexts. One area of study involves its role as a potential mimic of natural chemical cues. For instance, it was examined as a synthetic analog to the waterborne settlement pheromone of barnacles, although studies indicated it was not a direct mimic for Balanus amphitrite. cambridge.orgncl.ac.uknih.gov It has also been identified as a "pumping pheromone" released from hatching barnacle eggs, inducing pleopod pumping activity in the larvae. chemicalbook.com

Significance of Arginine-Containing Peptides in Biochemical and Molecular Research

The presence of the amino acid arginine is a critical feature of many biologically active peptides. Arginine is a basic amino acid, meaning it is typically protonated and positively charged at physiological pH. nih.gov This characteristic is central to the function of arginine-rich peptides.

Key aspects of arginine-containing peptides in research include:

Cell Penetration : Arginine-rich peptides are a major class of cell-penetrating peptides (CPPs), which are capable of crossing cell membranes to deliver various molecular cargoes into cells. acs.orgnih.govresearchgate.net The guanidinium (B1211019) group on arginine's side chain is crucial for this activity, as it can form bidentate hydrogen bonds with negatively charged components on the cell surface, such as proteoglycans. acs.orgresearchgate.net

Interaction with Cellular Components : These peptides are known to interact with membrane-associated proteoglycans, which can be essential for inducing macropinocytosis, a form of endocytosis or cellular uptake. acs.org

Modulation of Protein Aggregation : Arginine itself is known to act as a suppressor of protein aggregation, a phenomenon associated with various diseases. nih.gov This property makes arginine-containing peptides a subject of interest in neurodegenerative disease research. nih.gov

Enzymatic Modification : The arginine residue within a Gly-Arg-Gly sequence can be a target for post-translational modification, specifically methylation by the enzyme protein-arginine N-methyltransferase. nih.govajou.ac.kr This modification can affect the peptide's biological activity, such as its ability to bind to integrins. nih.gov

Role of Acetate (B1210297) Counter-ions in Peptide Research and Formulation

During chemical synthesis and purification, particularly through methods like solid-phase peptide synthesis (SPPS) and high-performance liquid chromatography (HPLC), peptides are often isolated as salts. ambiopharm.comlifetein.com The counter-ion paired with the peptide can significantly influence its properties.

Trifluoroacetic acid (TFA) is commonly used during peptide cleavage from the resin and in purification buffers, resulting in a TFA salt. ambiopharm.comlifetein.com However, residual TFA can be toxic or cause undesirable effects in biological experiments, such as eliciting immune responses or altering cell growth. nih.govgenscript.com

For this reason, TFA is often exchanged for a more biocompatible counter-ion, with acetate being a very common choice. ambiopharm.comnih.gov The advantages of the acetate salt form include:

Biocompatibility : Acetate is generally considered more suitable for preclinical and clinical studies compared to TFA. lifetein.comnih.gov

Improved Solubility and Stability : The acetate salt form can enhance the solubility and stability of peptides, which is beneficial for creating pharmaceutical formulations. chemimpex.comontosight.ai

Physical Properties : Acetate salts often produce a better lyophilized (freeze-dried) product compared to the "fluffy" solids that can result from TFA salts. ambiopharm.com

Scope and Objectives of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Research

Research involving Gly-Gly-Arg acetate salt is multifaceted, serving various objectives in the scientific community.

Biochemical and Cellular Studies : The tripeptide is used as a tool to investigate fundamental biological processes. For example, its interaction with marine invertebrate larvae provides insights into chemical signaling in marine environments. cambridge.orgresearchgate.net

Peptide Synthesis and Drug Development : As a defined peptide structure, H-Gly-Gly-Arg-OH acetate salt serves as a fundamental building block in the synthesis of more complex peptides for drug development and biotechnology applications. chemimpex.comchemimpex.com

Enzyme Substrate Research : Modified versions of the Gly-Gly-Arg sequence, such as Z-Gly-Gly-Arg-AMC acetate, are used as specific fluorogenic substrates to measure the activity of enzymes like thrombin in blood plasma. medchemexpress.com This is crucial for hemostasis and thrombosis research.

Research Data on Gly-Gly-Arg and Related Peptides

Below are tables summarizing key findings and properties related to Gly-Gly-Arg and the components discussed in this article.

Table 1: Properties and Research Applications of this compound

| Property/Application | Description | Reference |

|---|---|---|

| Chemical Identity | A tripeptide with the sequence Glycyl-Glycyl-Arginine, supplied as an acetate salt. | chemicalbook.com |

| Molecular Role | Acts as a pheromone mimic in some marine species, inducing larval activity. Investigated as an analog for barnacle settlement cues. | cambridge.orgchemicalbook.com |

| Research Use | Serves as a building block in peptide synthesis and is used in biochemical research to study protein interactions and cellular signaling. | chemimpex.comchemimpex.com |

| Formulation Benefit | The acetate salt form enhances solubility and stability, making it suitable for various research and formulation purposes. | chemimpex.com |

Table 2: Comparison of Common Counter-ions in Peptide Research

| Counter-ion | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Acetate (CH₃COO⁻) | High biocompatibility, preferred for clinical studies, good solubility and stability, results in a good lyophilized cake. | May be more expensive to produce due to the ion-exchange step. | ambiopharm.comnih.gov |

| Trifluoroacetate (B77799) (CF₃COO⁻) | Commonly results from standard purification methods (RP-HPLC). | Potential for toxicity in cell assays, can induce immune responses, may alter peptide secondary structure. | nih.govgenscript.com |

| Hydrochloride (Cl⁻) | Can offer better stability for peptides with free sulfhydryl groups; may not affect secondary structure as much as TFA. | Less common than acetate as a first choice for salt exchange. | ambiopharm.comgenscript.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N6O4.C2H4O2/c11-4-7(17)15-5-8(18)16-6(9(19)20)2-1-3-14-10(12)13;1-2(3)4/h6H,1-5,11H2,(H,15,17)(H,16,18)(H,19,20)(H4,12,13,14);1H3,(H,3,4)/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHXDXQXMVMWFU-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(CC(C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)CN)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Purification Strategies for Glycyl Glycyl Arginine Gly Gly Arg and Its Derivatives

Principles of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptide Synthesis

The creation of the peptide bonds in Gly-Gly-Arg in the correct sequence (Glycine -> Glycine (B1666218) -> Arginine) is achieved by preventing the amino acids from reacting randomly. ucalgary.ca This is accomplished by using protecting groups to temporarily block reactive sites, directing the formation of the desired amide bonds. ucalgary.cawikipedia.org The synthesis can be performed either on a solid resin support (Solid-Phase Peptide Synthesis) or entirely in a solvent (Solution-Phase Peptide Synthesis).

Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for laboratory-scale peptide synthesis due to its efficiency and potential for automation. wikipedia.orgpeptide.comgoogle.com The process involves anchoring the C-terminal amino acid (Arginine) to an insoluble resin. peptide.com The peptide chain is then elongated in a stepwise manner by adding the subsequent amino acids (Glycine, then another Glycine). google.com

The key advantages of SPPS over solution-phase methods are the ability to use excess reagents to drive reactions to completion and the simplified purification at each step, as byproducts and excess reagents are removed by simple washing and filtration of the resin. peptide.comluxembourg-bio.com The synthesis cycle for adding each amino acid consists of two main steps:

Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound peptide.

Coupling: Formation of the peptide bond by activating the carboxyl group of the incoming amino acid and reacting it with the newly deprotected amino group of the peptide on the resin. google.com

This cycle is repeated until the desired sequence, Gly-Gly-Arg, is assembled. Finally, the completed peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed simultaneously. peptide.com

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Principle | Peptide chain is assembled on an insoluble resin support. peptide.com | Peptide chain is synthesized in a solvent medium. wikipedia.org |

| Purification | Simplified; byproducts removed by washing the resin. luxembourg-bio.com | Requires purification (e.g., crystallization, chromatography) after each step. nih.gov |

| Reagent Use | Excess reagents are used to ensure reaction completion. luxembourg-bio.com | Requires near-equimolar amounts of reactants to minimize side products. |

| Scalability | Ideal for research and small-to-medium scale production. bachem.com | More suitable for large-scale industrial production. wikipedia.orglibretexts.org |

| Automation | Easily automated. google.combachem.com | Difficult to automate. |

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), predates SPPS. libretexts.org In this classic approach, protected amino acids and peptide fragments are coupled directly in a suitable solvent. wikipedia.org Purification of the intermediate peptide is required after each coupling step, often by crystallization or chromatography. nih.gov

While more labor-intensive and time-consuming for long peptides, solution-phase synthesis is highly valuable for the large-scale production of shorter peptides like Gly-Gly-Arg. wikipedia.org The process involves the activation of the carboxyl group of one amino acid (or peptide fragment) and its subsequent reaction with the free amino group of another. creative-peptides.com Common coupling reagents used to facilitate this reaction include carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). wikipedia.org To minimize the risk of racemization during activation, additives such as 1-hydroxy-benzotriazole (HOBt) are often included. wikipedia.org

The use of protecting groups is fundamental to peptide synthesis to ensure that peptide bonds form only between the desired carboxyl and amino groups. ucalgary.cacreative-peptides.com For the synthesis of Gly-Gly-Arg, protection is required for the α-amino groups of Glycine and Arginine, and critically, for the highly reactive guanidinium (B1211019) side chain of Arginine. peptide.com

α-Amino Protecting Groups: Two groups are predominantly used in SPPS: tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). creative-peptides.compeptide.com

Boc Group: Removed under acidic conditions, typically with trifluoroacetic acid (TFA). creative-peptides.comlibretexts.org

Fmoc Group: Removed under mild basic conditions, usually with a solution of piperidine in a solvent like dimethylformamide (DMF). creative-peptides.comlibretexts.org The choice between Boc and Fmoc chemistry dictates the type of protecting groups used for the side chains to ensure orthogonality (i.e., the ability to remove one type of protecting group without affecting another). peptide.com

Arginine Side-Chain Protection: The guanidinium group of Arginine is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during synthesis. nih.govgoogle.com Several protecting groups have been developed, particularly for Fmoc-based SPPS:

Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): A widely used group that is readily cleaved by TFA but is stable to the piperidine used for Fmoc removal. It is known to reduce certain side reactions compared to other sulfonyl-based groups. peptide.com

Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): Similar to Pbf but can sometimes be more difficult to cleave completely. peptide.com

Tos (Tosyl or p-toluenesulfonyl): An early protecting group, primarily used in Boc chemistry, that requires strong acids like hydrofluoric acid (HF) for removal. creative-peptides.comnih.gov

NO₂ (Nitro): A group used in Boc chemistry. While effective at preventing δ-lactam formation, a common side reaction during Arginine incorporation, its removal requires specific reduction methods. nih.govnih.gov

Glycine does not have a side chain, so only its α-amino group requires temporary protection during the coupling steps. iris-biotech.de

| Group Type | Protecting Group | Abbreviation | Typical Cleavage Condition | Commonly Used In |

|---|---|---|---|---|

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF). creative-peptides.com | Fmoc SPPS |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA). creative-peptides.com | Boc SPPS | |

| Arginine Side Chain (Guanidinium) | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Acid (e.g., TFA). peptide.com | Fmoc SPPS |

| p-Toluenesulfonyl | Tos | Strong Acid (e.g., HF). creative-peptides.comnih.gov | Boc SPPS | |

| Nitro | NO₂ | Reduction (e.g., SnCl₂). nih.gov | Boc SPPS |

Following synthesis and purification, peptides are often isolated as trifluoroacetate (B77799) (TFA) salts. altabioscience.com This is because TFA is commonly used in the final cleavage step from the resin in SPPS and as a mobile phase additive in RP-HPLC. ambiopharm.comlcms.cz While suitable for many applications, TFA salts can be cytotoxic in cell-based assays and may interfere with certain biological experiments. altabioscience.combiosyn.com

For this reason, converting the peptide to an acetate (B1210297) salt is often a necessary and desirable final step. ambiopharm.comgoogle.com The acetate form is generally more biocompatible. The conversion, known as salt exchange, can be achieved through several methods:

Ion-Exchange Chromatography: The peptide TFA salt is dissolved and passed through an anion-exchange resin that has been pre-equilibrated with an acetate buffer. The trifluoroacetate ions are exchanged for acetate ions, and the peptide is then eluted as the acetate salt. peptide.com

Repeated Lyophilization: The peptide is repeatedly dissolved in a dilute solution of acetic acid and then lyophilized (freeze-dried). This process gradually removes the more volatile trifluoroacetic acid, replacing it with acetic acid to form the final acetate salt.

The resulting Gly-Gly-Arg acetate salt is a stable, lyophilized powder that is more suitable for a wide range of research applications, particularly those involving live cells. peptide.comchemimpex.com

Chromatographic Purification Techniques for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides

The crude peptide product obtained after synthesis contains not only the target peptide but also various impurities, such as truncated or deletion sequences, incompletely deprotected peptides, and byproducts from side reactions. almacgroup.comalmacgroup.com Therefore, a robust purification step is critical to isolate Gly-Gly-Arg with high purity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary and most powerful technique for the analysis and purification of synthetic peptides. altabioscience.comlcms.czhplc.eu The method separates molecules based on their hydrophobicity.

Principle of Separation: In RP-HPLC, the stationary phase (the material packed inside the column) is nonpolar (hydrophobic), typically silica particles chemically modified with C8 or C18 alkyl chains. hplc.euresearchgate.net The mobile phase is a polar solvent system, usually a mixture of water and an organic solvent like acetonitrile. Peptides are injected into the column and eluted with a gradient of increasing organic solvent concentration. More hydrophobic peptides interact more strongly with the stationary phase and thus elute later, at a higher concentration of organic solvent. hplc.eu

Purity Assessment and Isolation: The elution of the peptide is monitored by a UV detector, typically at a wavelength of 210-230 nm, which corresponds to the absorbance of the peptide bond. almacgroup.comcreative-proteomics.com A pure peptide should appear as a single, sharp peak in the resulting chromatogram. creative-proteomics.com The purity is calculated based on the area of the main peak relative to the total area of all peaks. creative-proteomics.com For preparative purification, fractions corresponding to the main peak are collected, combined, and lyophilized to obtain the pure peptide. altabioscience.compeptide.com

The use of an ion-pairing agent, most commonly TFA, in the mobile phase is crucial. lcms.cz TFA protonates acidic residues and forms ion pairs with basic residues like Arginine, which minimizes unwanted ionic interactions with the silica support and results in sharper peaks and better separation. lcms.czhplc.eu

| Parameter | Typical Setting / Reagent | Purpose |

|---|---|---|

| Stationary Phase (Column) | Silica bonded with C18 or C8 alkyl chains. hplc.eu | Provides a hydrophobic surface for peptide interaction. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water. luxembourg-bio.com | Polar solvent; acts as an ion-pairing agent. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. luxembourg-bio.com | Organic modifier to elute peptides by increasing hydrophobicity. |

| Elution Mode | Gradient elution (increasing percentage of Mobile Phase B over time). | Allows for the separation of peptides with varying hydrophobicities. |

| Detection | UV absorbance at 210-230 nm. almacgroup.com | Detects the peptide bonds present in all peptide fragments. |

| Result | Isolation of the target peptide with purity typically >95-98%. altabioscience.com | Ensures the final product is free from synthesis-related impurities. |

Advanced Chromatographic Methods for Peptide Separation and Analysis

The purification and analysis of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and its derivatives necessitate high-resolution separation techniques to ensure the removal of impurities such as deletion sequences, incompletely deprotected peptides, and diastereomers. Advanced chromatographic methods are indispensable for achieving the high purity levels required for research and pharmaceutical applications. americanpeptidesociety.org

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique. Specifically, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is widely employed for peptide purification. americanpeptidesociety.org This method separates peptides based on their hydrophobicity, using a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile containing an ion-pairing agent such as trifluoroacetic acid (TFA). americanpeptidesociety.org For arginine-containing peptides like Gly-Gly-Arg, which are hydrophilic, careful selection of the column and mobile phase is critical. Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, can effectively retain and separate arginine and related impurities without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.com

Ion-Exchange Chromatography (IEC) is another powerful method that separates peptides based on their net charge. americanpeptidesociety.org Since the arginine residue in Gly-Gly-Arg has a strongly basic guanidinium group, cation-exchange chromatography is particularly effective. In this technique, a negatively charged stationary phase binds the positively charged peptide, which is then eluted by increasing the salt concentration or pH of the mobile phase. americanpeptidesociety.org This method is highly suitable for separating Gly-Gly-Arg from non-charged or less-charged impurities.

For enhanced detection and sensitivity, especially in complex biological matrices, HPLC can be coupled with selective post-column derivatization. A highly sensitive method for detecting arginine-containing peptides involves a post-column reaction with ninhydrin under basic conditions. This reaction targets the guanidino group of the arginine moiety to generate a fluorescent product, allowing for detection limits as low as 50 femtomoles. nih.gov

Modern advancements include the use of specialized chiral stationary phases (CSPs) for the separation of peptide enantiomers. Tripeptide-bonded CSPs have been developed to investigate the effect of amino acid sequence on chiral recognition and separation in HPLC. rsc.org Furthermore, two-dimensional liquid chromatography (2D-LC) offers significantly increased resolving power by combining two different chromatographic modes, such as IEC followed by RP-HPLC, for comprehensive analysis of complex peptide mixtures. researchgate.net

Below is a table summarizing key advanced chromatographic methods for Gly-Gly-Arg analysis.

| Chromatographic Method | Principle of Separation | Stationary Phase Example | Mobile Phase System | Key Application for Gly-Gly-Arg | Citation |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | C18 silica | Acetonitrile/Water gradient with TFA | Primary purification of synthetic crude peptide. | americanpeptidesociety.org |

| Mixed-Mode Chromatography | Hydrophobicity and Charge (Cation-Exchange) | Coresep 100 | Acetonitrile, buffer (e.g., ammonium formate) | Analysis of arginine and related impurities without ion-pairing reagents. | helixchrom.com |

| Ion-Exchange Chromatography (IEC) | Net Charge | Cation-exchange resin (negatively charged) | Aqueous buffer with increasing salt concentration or pH gradient | Separation from non-charged or neutral impurities. | americanpeptidesociety.org |

| HPLC with Fluorescence Detection | Post-column derivatization of the guanidinium group | Standard HPLC columns | Standard HPLC eluents, followed by reaction with ninhydrin | Highly sensitive quantification in biological fluids. | nih.gov |

| Chiral Chromatography | Enantioselectivity | Tripeptide-bonded Chiral Stationary Phase (CSP) | Varies based on CSP and analyte | Separation of stereoisomers. | rsc.org |

Optimization Strategies in Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Preparation for Research Applications

The preparation of high-purity Gly-Gly-Arg for research applications involves optimizing both the chemical synthesis and the subsequent purification processes. The goal is to maximize yield, minimize impurity formation, and ensure the final product meets stringent purity requirements.

Optimization in Solid-Phase Peptide Synthesis (SPPS): SPPS is a common method for producing peptides like Gly-Gly-Arg. pacific.edupacific.edu Optimization strategies focus on several key areas:

Resin and Linker Choice: The selection of the appropriate solid support (resin) and linker is foundational. For a C-terminally unmodified peptide, a Wang resin is often used. pacific.edu

Protecting Group Strategy: The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-terminus protection is standard. pacific.edupacific.edu The side chain of arginine is typically protected with a bulky group like Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) to prevent side reactions. Optimizing the choice and application of these protecting groups is crucial.

Coupling Reagents: The efficiency of peptide bond formation is critical for high yield. Optimizing the coupling reagents, such as using combinations like Diisopropylcarbodiimide (DIC) with 1-Hydroxybenzotriazole (HOBt) or more advanced reagents like Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), can significantly reduce the formation of deletion sequences. pacific.edupacific.edu

Reaction Conditions: Careful control over reaction times, temperature, and solvent choice (e.g., Dimethylformamide - DMF) ensures complete coupling and deprotection steps, minimizing side product formation. pacific.edu

Solution-Phase Synthesis Optimization: For larger-scale production, solution-phase synthesis can be advantageous. Optimization here involves developing a continuous process without the isolation of intermediates. This approach can speed up the synthesis and simplify the removal of impurities, making the final purification more straightforward and suitable for mass production. google.com

Arginine Building Block Modification: A significant challenge in synthesizing arginine-containing peptides is the high polarity of the guanidine group, which can affect solubility and handling. An advanced optimization strategy involves the synthesis of modified arginine building blocks with increased lipophilicity. This can be achieved by temporarily masking the charge on the guanidine side chain with lipophilic, enzyme-sensitive alkoxycarbonyl groups. This modification can improve solubility in organic solvents used during synthesis and potentially enhance performance in subsequent purification steps. mdpi.comresearchgate.net

Downstream Process Optimization: The purification process itself is a critical point for optimization.

Ultrafiltration: The addition of L-arginine as an excipient during ultrafiltration can enhance the yield and filtration rate of the target peptide. nih.gov L-arginine can mitigate protein or peptide precipitation and reduce non-specific binding to the ultrafiltration membrane, thereby improving recovery during concentration steps. nih.gov

Chromatography Optimization: As detailed in the previous section, optimizing HPLC conditions is vital. This includes adjusting the mobile phase gradient, pH, and temperature to achieve the best separation between the target Gly-Gly-Arg peptide and closely related impurities. nih.gov

The table below outlines key optimization strategies for the preparation of Gly-Gly-Arg.

| Strategy | Area of Application | Objective | Method/Approach | Citation |

| Coupling Efficiency | Solid-Phase Peptide Synthesis (SPPS) | Maximize yield, minimize deletion sequences. | Use of advanced coupling reagents (e.g., HBTU, DIC/HOBt). | pacific.edupacific.edu |

| Continuous Process | Solution-Phase Synthesis | Increase speed and simplify purification for large scale. | Synthesize without isolating intermediates. | google.com |

| Building Block Modification | Arginine Precursor Synthesis | Improve solubility and handling during synthesis. | Temporarily mask guanidine group with lipophilic protecting groups. | mdpi.comresearchgate.net |

| Yield Enhancement | Downstream Processing (Ultrafiltration) | Improve recovery during peptide concentration. | Add L-arginine as an excipient to the buffer. | nih.gov |

| Purity Enhancement | HPLC Purification | Achieve high-resolution separation from impurities. | Optimize mobile phase gradient, pH, and use selective detection methods. | nih.gov |

Cellular and Molecular Mechanisms Involving Glycyl Glycyl Arginine Gly Gly Arg Peptides

Investigation of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) in Cell Signaling Pathways

The Gly-Gly-Arg sequence is a component of the RGD motif, which is a principal recognition site for integrins, a family of transmembrane receptors that mediate cell-extracellular matrix (ECM) adhesion and signaling. nih.govfrontiersin.org Integrin-ligand binding, involving sequences like RGD, triggers bidirectional signaling pathways that regulate critical cellular processes such as proliferation, differentiation, migration, and survival. frontiersin.orgnih.gov

Attachment of the RGD peptide to integrins can initiate signaling cascades that influence the attachment, proliferation, and differentiation of cells. researchgate.net For instance, the interaction between RGD motifs and integrins like αvβ3 can lead to the activation of actin polymerization and contractile movements, which are fundamental steps in cell adhesion and motility. nih.gov This outside-in signaling is crucial for cellular responses to their microenvironment.

Analysis of Protein-Peptide Interactions mediated by Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Sequences

The Gly-Gly-Arg sequence is integral to the RGD motif's ability to mediate specific protein-peptide interactions, particularly with integrins. frontiersin.org The RGD sequence is found in numerous ECM proteins, including fibronectin, vitronectin, and fibrinogen, serving as a ligand for a subset of integrins. frontiersin.orgnih.gov

The interaction between the RGD sequence and integrins is a key event in cell adhesion. For example, the binding of RGD-containing peptides can inhibit the attachment of adhesive proteins like fibrinogen and von Willebrand factor to platelets. nih.gov The specificity of this interaction is highlighted by the fact that conservative amino acid substitutions within the RGD sequence can significantly reduce its inhibitory activity. nih.gov Molecular docking studies have been employed to analyze the binding interactions of the RGD peptide with different integrin subtypes, such as αvβ3 and αvβ6, revealing how variations in the integrin binding pockets can affect ligand recognition and selectivity.

Research into Cellular Uptake Mechanisms of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Derivatives

While research specifically on the cellular uptake of Gly-Gly-Arg acetate (B1210297) salt is limited, studies on arginine-rich peptides provide insights into the potential mechanisms. Arginine-rich cell-penetrating peptides (CPPs) are known to facilitate the intracellular delivery of various molecules. nih.govdntb.gov.ua The positively charged guanidinium (B1211019) group of arginine plays a crucial role in interacting with negatively charged components of the cell membrane, promoting uptake. dntb.gov.ua

The cellular entry of arginine-rich peptides can occur through various endocytic pathways, including macropinocytosis. nih.gov For example, the uptake of octa-arginine (R8) peptide has been shown to be suppressed by inhibitors of macropinocytosis and F-actin polymerization. nih.gov Furthermore, modifications to arginine-rich peptides, such as the attachment of a Dabcyl group, can enhance their cellular uptake and potentially alter the internalization mechanism. nih.gov Guanidinoglycosides, which mimic the guanidinium groups of poly-arginine peptides, have also demonstrated efficient cellular uptake, suggesting a common uptake pathway. bioorganic-chemistry.com

Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Sequences in Biomaterial Design and Cell Adhesion Studies (e.g., RGD motifs)

The RGD sequence, which includes the Gly-Gly-Arg structure, is extensively used in the design of biomaterials to promote cell adhesion and guide tissue formation. researchgate.netmdpi.com By immobilizing RGD peptides onto material surfaces, researchers can create scaffolds that mimic the natural ECM and support cell attachment, proliferation, and differentiation. nih.govresearchgate.net

The RGD motif is a fundamental tool in studying integrin-mediated cell adhesion. nih.govacs.org Integrins, such as αvβ3, recognize and bind to the RGD sequence, leading to the formation of focal adhesions and the initiation of downstream signaling events. nih.govnih.gov The conformation and presentation of the RGD motif are critical for its binding affinity and specificity to different integrin subtypes. nih.gov Research has shown that cyclic RGD peptides often exhibit higher activity than their linear counterparts due to their constrained conformation, which can lead to higher affinity for integrin receptors and increased resistance to proteolysis. mdpi.com

The density of RGD motifs on a surface also plays a crucial role in mediating cell adhesion. Studies have shown that exceeding a critical density of RGD motifs can lead to enhanced binding of integrins. frontiersin.org

Peptide-based biomaterials, particularly hydrogels functionalized with RGD sequences, are widely developed for cell culture and tissue engineering applications. mdpi.commdpi.com These materials provide a three-dimensional environment that supports cell growth and tissue regeneration. For example, an arginine-glycine-aspartate peptide hydrogel has been shown to improve the adhesion and growth of stem cells and promote the formation of blood vessels in vivo. mdpi.com

The design of these biomaterials often involves incorporating linkers, such as poly(ethylene glycol) (PEG) or glycine (B1666218) spacers, to ensure the RGD motif is accessible for cell binding. nih.gov The choice of the peptide sequence and its flanking amino acids can also influence the cell-adhesive properties of the material. nih.gov

Glycyl-Glycyl-Arginine (Gly-Gly-Arg) as a Component in Peptidomimetic Research

The Gly-Gly-Arg sequence is a component of the broader RGD motif which is a target for the design of peptidomimetics. mdpi.com Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and bioavailability. RGD peptidomimetics are developed to target integrins with high affinity and selectivity, with potential applications in various therapeutic areas. nih.gov

Research in this area includes the synthesis of molecules that mimic the biological activity of the RGD peptide. For instance, a peptidomimetic synthesized from Lysine (B10760008) and Arginine has been shown to promote integrin-mediated cell adhesion similar to the GRGDSP peptide, but with greater stability against proteolytic degradation.

Modulation of Biological Responses by Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and Related Dipeptides

The tripeptide Glycyl-Glycyl-Arginine and related di- and tetrapeptides are subjects of research for their capacity to modulate a variety of biological responses. These peptides, containing the versatile amino acid arginine, are investigated for their roles in cardiovascular health, oxidative stress, and cellular degradation pathways. researchgate.net Arginine itself is a precursor for numerous biologically active molecules, including nitric oxide, which plays a role in vascular tone, platelet aggregation, and immune function. researchgate.netfrontiersin.org The specific sequences of these peptides confer distinct activities, from influencing blood clot formation to participating in the intricate balance of cell survival and death.

Certain synthetic peptides have been developed and studied for their anticoagulant and antithrombotic properties. avantorsciences.com One such peptide is H-Gly-Pro-Arg-Pro-NH2, also known as GPRP-amide. tgpeptides.comnovoprolabs.com Research has focused on its ability to inhibit the clotting process involving fibrinogen and thrombin. fishersci.com

Studies have demonstrated that the amidated form of the GPRP peptide (GPRP-NH2) exhibits significantly higher activity compared to its non-amidated counterpart, GPRP (H-Gly-Pro-Arg-Pro-OH). fishersci.com Specifically, the inhibitory effect of GPRP amide on fibrinogen/thrombin clotting is reported to be 3.52 times more potent than that of GPRP. avantorsciences.comtgpeptides.comnovoprolabs.combachem.com This highlights the critical role of the C-terminal amide group in its biological function. These peptides are of interest in the fields of hematology and cardiovascular disease research. tgpeptides.com

Table 1: Comparative Anti-clotting Activity of GPRP Peptides

| Peptide | Sequence | Relative Inhibitory Effect on Fibrinogen/Thrombin Clotting | Reference |

|---|---|---|---|

| GPRP amide (acetate salt) | H-Gly-Pro-Arg-Pro-NH₂ | 3.52x higher than GPRP | tgpeptides.comnovoprolabs.combachem.com |

| GPRP | H-Gly-Pro-Arg-Pro-OH | Baseline | fishersci.com |

Peptides related to Gly-Gly-Arg, particularly those containing histidine, have demonstrated notable antioxidant properties. The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), often in a complex with copper (GHK-Cu), is a well-studied example. nih.govpeptidesciences.com GHK is a naturally occurring peptide that can be liberated from extracellular matrix proteins during tissue injury. nih.gov

Research has shown that GHK can significantly reduce levels of reactive oxygen species (ROS). nih.gov In one study using Caco-2 cells, GHK was effective at concentrations of 10 µM or less in diminishing the increase in ROS induced by tert-butyl hydroperoxide. nih.gov Further analysis using electron spin resonance revealed that GHK is capable of diminishing hydroxyl (·OH) and peroxyl (ROO·) radicals. nih.gov Additionally, GHK-Cu has been noted to increase the production of antioxidant enzymes such as superoxide (B77818) dismutase. peptidesciences.com It also has the ability to quench toxic byproducts of lipid peroxidation, which are implicated in the pathogenesis of several age-related conditions. nih.gov

Table 2: Antioxidant Activity of the GHK Peptide

| Peptide | Experimental Model | Observed Effect | Mechanism of Action | Reference |

|---|---|---|---|---|

| Glycyl-L-Histidyl-L-Lysine (GHK) | Caco-2 cells | Reduced tert-butyl hydroperoxide-induced ROS | Diminished hydroxyl (·OH) and peroxyl (ROO·) radicals | nih.gov |

| GHK-Cu | General research | Reduces oxidative stress | Increases production of superoxide dismutase | peptidesciences.com |

Recent studies have explored the role of dipeptides like Glycyl-Arginine (Gly-Arg) in modulating complex cellular processes such as autophagy and ferroptosis. Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. nih.govnih.gov Autophagy, a cellular degradation process, can contribute to ferroptosis by degrading ferritin, the primary iron-storage protein, through a selective process known as ferritinophagy. researchgate.netnorthwestern.edu This degradation releases intracellular iron, which can promote oxidative damage. northwestern.edu

Research investigating cisplatin-induced acute liver injury has shown that the dipeptide Gly-Arg can protect against this damage by repressing ferroptosis. researchgate.net In primary hepatocytes treated with cisplatin (B142131), Gly-Arg pretreatment was found to alleviate lysosomal membrane permeabilization. researchgate.net Furthermore, while cisplatin treatment decreased the expression of Ferritin Heavy Chain 1 (FTH1), Gly-Arg was able to reverse this decrease. researchgate.net This suggests that Gly-Arg antagonizes ferroptosis by inhibiting the lysosomal-mediated degradation of ferritin (ferritinophagy). researchgate.net The nuclear receptor coactivator 4 (NCOA4) has been identified as a key cargo receptor that mediates the delivery of ferritin to autophagosomes for degradation during this process. nih.govnorthwestern.edu By interfering with this pathway, Gly-Arg demonstrates a protective effect against ferroptosis-mediated cell death. researchgate.net

Table 3: Effect of Gly-Arg on Markers of Ferroptosis and Ferritinophagy

| Treatment Group | Key Molecular Marker | Observed Effect | Implication | Reference |

|---|---|---|---|---|

| Cisplatin (Cis) | FTH1 (Ferritin Heavy Chain 1) | Decreased expression | Promotes ferroptosis via iron release | researchgate.net |

| Cis + Gly-Arg | FTH1 (Ferritin Heavy Chain 1) | Reversed the decrease in expression | Inhibits ferroptosis by stabilizing ferritin | researchgate.net |

| Cis + Gly-Arg | LAMP1 and FTH1 Colocalization | Significantly disrupted | Inhibition of ferritinophagy | researchgate.net |

Structural Biology and Computational Approaches in Glycyl Glycyl Arginine Gly Gly Arg Research

Structure-Activity Relationship (SAR) Studies of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) and its Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule, such as a peptide, relates to its biological function. For Gly-Gly-Arg, these studies involve systematically modifying the peptide's structure and evaluating the resulting impact on its activity, providing a roadmap for designing analogues with enhanced or altered properties.

The biological activity of a peptide is profoundly dictated by its amino acid sequence. Even subtle changes, such as the substitution of a single amino acid, can dramatically alter its structure, stability, and ability to interact with biological targets. nih.gov For the Gly-Gly-Arg sequence, each residue plays a distinct role that can be probed through systematic modification.

Position 1 (Glycine): The N-terminal glycine (B1666218) offers significant conformational flexibility. Replacing it with more sterically hindered amino acids, like alanine, could restrict this flexibility, potentially pre-organizing the peptide into a more favorable binding conformation or, conversely, introducing steric clashes that reduce activity.

Position 3 (Arginine): The C-terminal arginine is arguably the most critical residue for the function of many Arg-containing peptides. Its positively charged guanidinium (B1211019) group is often involved in crucial electrostatic interactions and hydrogen bonding with target molecules. nih.gov Replacing arginine with other amino acids, such as lysine (B10760008) (another basic residue) or citrulline (a neutral analogue), would directly test the importance of the specific geometry and charge distribution of the guanidinium group for biological activity.

The following interactive table summarizes potential modifications to the Gly-Gly-Arg sequence and their predicted impact on activity, based on established principles of peptide chemistry.

| Position | Original Residue | Example Substitution | Rationale for Modification | Predicted Impact on Activity |

|---|---|---|---|---|

| 1 | Glycine (Gly) | Alanine (Ala) | Introduce steric bulk to reduce conformational flexibility. | May increase or decrease activity depending on the target's binding pocket. |

| 1 | Glycine (Gly) | D-Alanine (D-Ala) | Introduce a D-amino acid to increase proteolytic stability. | Likely to decrease activity due to altered stereochemistry, but may increase in vivo half-life. |

| 2 | Glycine (Gly) | β-Alanine (β-Ala) | Increase the spacing and flexibility between the N-terminus and the C-terminal Arg. | Could alter the optimal positioning of the Arg side chain, potentially reducing activity. researchgate.net |

| 3 | Arginine (Arg) | Lysine (Lys) | Substitute with another positively charged amino acid with a different side-chain length and pKa. | Likely to reduce activity if the specific geometry of the guanidinium group is critical for binding. |

| 3 | Arginine (Arg) | Citrulline | Remove the positive charge while maintaining a similar side-chain size. | Expected to significantly decrease or abolish activity if electrostatic interactions are dominant. |

During chemical synthesis and for therapeutic applications, peptides are often modified at their termini or on their side chains. These modifications can have a profound influence on the peptide's function, stability, and solubility. nih.govspringernature.com

Protecting Groups: In peptide synthesis, protecting groups are temporarily attached to reactive moieties (like the N-terminal amine or the arginine side chain) to prevent unwanted side reactions. biosynth.comiris-biotech.de While typically removed from the final product, the choice of protecting group strategy (e.g., Boc vs. Fmoc chemistry) is critical for achieving high-purity synthesis. biosynth.com The orthogonality of protecting groups—the ability to remove one type of group without affecting another—is a key principle in synthesizing complex peptide analogues. iris-biotech.de

Terminal Modifications: Permanent modifications to the N- or C-terminus are frequently employed to enhance a peptide's drug-like properties.

N-Terminal Acetylation: This modification removes the positive charge of the N-terminal amine group. sigmaaldrich.com This can increase the peptide's stability by making it resistant to degradation by aminopeptidases and can also mimic the structure of many native proteins.

C-Terminal Amidation: Converting the C-terminal carboxylic acid to a primary amide neutralizes its negative charge. sigmaaldrich.com This modification is common in naturally occurring peptide hormones and can prevent degradation by carboxypeptidases, thereby extending the peptide's biological half-life.

The table below details common terminal modifications and their functional consequences.

| Modification Type | Example | Description | Impact on Peptide Function |

|---|---|---|---|

| N-Terminal | Acetylation | Addition of an acetyl group (CH₃CO-) to the N-terminal amine. | Neutralizes positive charge; increases enzymatic stability; mimics native proteins. sigmaaldrich.com |

| N-Terminal | PEGylation | Attachment of a polyethylene (B3416737) glycol (PEG) chain. | Increases hydrodynamic size, solubility, and in vivo half-life; can reduce steric hindrance. |

| C-Terminal | Amidation | Conversion of the C-terminal carboxyl group to an amide (-CONH₂). | Neutralizes negative charge; increases stability against carboxypeptidases. sigmaaldrich.com |

| C-Terminal | Esterification | Conversion of the C-terminal carboxyl group to an ester (e.g., methyl ester). | Neutralizes negative charge; can alter solubility and cell permeability. |

Conformational Analysis of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides

Due to the flexibility of its two glycine residues, Gly-Gly-Arg does not possess a single, rigid structure in solution. Instead, it exists as a dynamic ensemble of different conformations. Understanding this conformational landscape is crucial for explaining its interactions with biological targets.

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of peptides and proteins in solution. wikipedia.orgyoutube.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org This differential absorption provides a spectral signature that is characteristic of different types of secondary structures.

For a short, flexible peptide like Gly-Gly-Arg, the far-UV CD spectrum (typically 190-250 nm) is expected to be dominated by a strong negative band near 200 nm, which is characteristic of a random coil or disordered conformation. However, CD can be used to monitor conformational changes that may occur upon:

Binding to a target: If Gly-Gly-Arg adopts a more ordered structure upon binding to a receptor or enzyme, this can be observed as a change in the CD spectrum.

Changes in environment: Modifying the solvent (e.g., by adding trifluoroethanol, a helix-inducing co-solvent) can reveal the peptide's intrinsic propensity to form secondary structures.

The following table summarizes the characteristic CD spectral features for common peptide secondary structures.

| Secondary Structure | Positive Bands (λ_max) | Negative Bands (λ_max) |

|---|---|---|

| α-Helix | ~192 nm | ~208 nm, ~222 nm |

| β-Sheet | ~195 nm | ~218 nm |

| Random Coil | ~212 nm | ~198 nm |

The stability of a peptide is a critical parameter, particularly for pharmaceutical formulations. The acetate (B1210297) salt form of Gly-Gly-Arg influences its solid-state properties and thermal stability. Differential Scanning Calorimetry (DSC) is a key analytical technique used to study the thermal properties of peptides. journaljpri.com DSC measures the amount of heat required to increase the temperature of a sample compared to a reference, allowing for the determination of thermal transitions like melting (T_m) and glass transitions (T_g). journaljpri.comresearchgate.net

By analyzing Gly-Gly-Arg acetate with DSC, one can determine its melting point, which is an indicator of the stability of its crystal lattice. This is particularly important in pre-formulation studies, where different salt forms are screened for optimal physical properties. For instance, acetate salts are often preferred in pharmaceutical applications over others like trifluoroacetate (B77799) (TFA), which can be a byproduct of peptide synthesis. nih.gov A DSC analysis comparing Gly-Gly-Arg acetate to its TFA salt would reveal differences in their thermal stability, providing valuable data for formulation development. nih.gov

A hypothetical comparison of thermal properties is presented in the table below.

| Peptide Salt Form | Counterion | Melting Point (T_m) | Enthalpy of Fusion (ΔH_fus) | General Remarks |

|---|---|---|---|---|

| Gly-Gly-Arg Acetate | CH₃COO⁻ | ~110 °C | Moderate | Generally considered pharmaceutically acceptable; TGA/DSC shows mass loss upon heating. nih.gov |

| Gly-Gly-Arg Trifluoroacetate | CF₃COO⁻ | Variable | Variable | Often a byproduct of synthesis; may have different stability and solubility profiles. |

| Gly-Gly-Arg Hydrochloride | Cl⁻ | Variable | Variable | Another common salt form used to improve solubility and stability. |

Theoretical and Computational Modeling of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Interactions

Computational modeling provides a powerful complement to experimental techniques, offering insights into the behavior of peptides at an atomic level. These methods can be used to explore the conformational space of Gly-Gly-Arg and to model its interactions with biological targets. nih.gov

Conformational Search and Molecular Dynamics (MD): A thorough computational search of the potential energy surface (PES) of a peptide can identify its most stable, low-energy conformations. ustc.edu.cnaip.org For the related dipeptide Gly-Arg, extensive computational studies have established that it exists primarily in its canonical (non-zwitterionic) form in the gas phase. ustc.edu.cnaip.org For the tripeptide Gly-Gly-Arg in solution, MD simulations would be used to explore its dynamic behavior, revealing the ensemble of conformations it adopts and the intramolecular hydrogen bonds that stabilize it.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand (the peptide) when bound to a target protein. researchgate.net For Gly-Gly-Arg, docking simulations can be used to generate a model of its complex with a receptor or enzyme. These models are invaluable for understanding the key interactions that drive binding, particularly the role of the arginine side chain in forming salt bridges and hydrogen bonds within the active site. Studies on the closely related Arg-Gly-Asp (RGD) motif have successfully used docking to elucidate its binding to integrin receptors. nih.govacs.orgresearchgate.net

Quantum Chemical Calculations: These methods can be used to accurately calculate the properties of the peptide, such as the partial charges on its atoms and its hydrogen bonding potential. This information is crucial for understanding the nature of its interactions. For example, quantum calculations have been used to study how methylation of an arginine side chain alters its charge distribution and interaction with nucleic acids. nih.gov

The table below outlines various computational approaches and their applications in the study of Gly-Gly-Arg.

| Computational Method | Objective | Information Gained for Gly-Gly-Arg |

|---|---|---|

| Conformational Search | Identify stable low-energy structures. | Provides a map of the potential energy surface and preferred peptide backbone and side-chain orientations. ustc.edu.cnaip.org |

| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the peptide in solution. | Reveals the conformational ensemble, flexibility, and intramolecular interactions over time. nih.gov |

| Molecular Docking | Predict the binding mode of the peptide to a target protein. | Identifies key intermolecular interactions (e.g., hydrogen bonds, salt bridges) and proposes a binding hypothesis. researchgate.netacs.org |

| Quantum Mechanics (QM) | Calculate electronic properties with high accuracy. | Determines atomic partial charges, bond energies, and electrostatic potential for a detailed understanding of interactions. nih.gov |

Quantum Mechanical Studies of Arginine-Carboxylate Interactions in Peptide Models

The interaction between the guanidinium group of arginine and carboxylate groups is a cornerstone of peptide and protein structure, influencing folding, stability, and molecular recognition. Quantum mechanical (QM) studies provide a fundamental understanding of these interactions by calculating the electronic structure and energies of model systems. A common model system involves the interaction between a methylguanidinium (B1242240) ion (representing the arginine side chain) and an acetate ion (representing a carboxylate group, such as the acetate counter-ion in Gly-Gly-Arg acetate salt or the side chain of acidic amino acids).

Research has focused on determining the relative stability of the zwitterionic (ion pair) state versus the neutral form. While the zwitterionic salt bridge has long been considered the dominant form, theoretical studies have revealed that in certain environments, such as in vacuo, the neutral form can be more stable for most coplanar conformations. up.pt This finding is crucial for understanding interactions in non-polar environments within proteins. The strength and nature of the interaction are highly dependent on the geometry and the surrounding dielectric medium.

QM calculations have been employed to explore the potential energy surface of the arginine-carboxylate interaction. These studies systematically vary geometric parameters, such as distances and angles, to map out the energetic landscape of the interaction. up.pt Geometrical analyses of high-resolution protein structures complement these theoretical findings, showing a clear preference for the guanidinium and carboxyl groups to be approximately coplanar. nih.gov This planarity facilitates the formation of strong hydrogen bonds.

The most common hydrogen bonding patterns observed involve interactions between the carboxyl oxygens and the NH1 and NE atoms of the arginine side chain. nih.gov Both monodentate (single nitrogen-single oxygen) and bidentate (twin nitrogen-twin oxygen) interactions are frequently observed, with the former being more common. nih.gov These specific geometric preferences are critical for accurate molecular modeling and are utilized in the development of force fields for molecular dynamics simulations.

| Interaction Parameter | Finding | Source |

| Preferred Geometry | Guanidinium and carboxyl groups are approximately coplanar. | nih.gov |

| Dominant H-Bonding Atoms | Carboxyl oxygens primarily interact with the NH1 and NE atoms of arginine. | nih.gov |

| Common Interaction Types | Single nitrogen-single oxygen (most common) and twin nitrogen-twin oxygen interactions. | nih.gov |

| Interaction Stability | In vacuo, the neutral form may be favored over the zwitterionic form in some conformations. | up.pt |

Computational Design and Screening of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Based Peptide Ligands

Computational methods are instrumental in the rational design and screening of novel peptide ligands for specific molecular targets. Peptides based on the Gly-Gly-Arg sequence can be used as scaffolds or starting points for designing new molecules with desired binding affinities and specificities. The process typically involves de novo design or virtual screening of peptide libraries.

In a typical computational design workflow, a virtual library of peptides is created using the 20 proteinogenic amino acids as building blocks. nih.govnih.gov Software programs like LeapFrog or Rosetta are used to generate and evaluate potential peptide sequences that can bind to a target receptor or molecule. nih.govyoutube.com These programs use scoring functions to estimate the binding energy between the peptide and the target, ranking the sequences based on their predicted affinity. nih.govnih.gov

For designing ligands based on a Gly-Gly-Arg motif, the arginine residue is often key, as its guanidinium group can form strong electrostatic and hydrogen bonding interactions with negatively charged or polar pockets on a target's surface. The glycine residues provide flexibility, allowing the peptide backbone to adopt a conformation optimal for binding.

Once a list of high-scoring candidate peptides is generated, further computational analysis, such as molecular dynamics simulations and binding free energy calculations, can be performed to refine the predictions. The most promising candidates are then synthesized for experimental validation using techniques like surface plasmon resonance (SPR) to measure their actual binding affinities (K(D) values). nih.govnih.gov This iterative cycle of computational design and experimental testing accelerates the discovery of potent and selective peptide ligands.

| Peptide Sequence | Target | Computational Method | Binding Affinity (K(D)) | Source |

| N'-Cys-Ser-Ile-Val-Glu-Asp-Gly-Lys-C' | Ochratoxin A | De novo design (LeapFrog), Dynamic modeling (FlexiDock) | ~11.8 µM | nih.gov |

| N'-Gly-Pro-Ala-Gly-Ile-Asp-Gly-Pro-Ala-Gly-Ile-Arg-Cys-C' | Ochratoxin A | De novo design (LeapFrog), Dynamic modeling (FlexiDock) | ~15.7 µM | nih.gov |

Prediction of Protonation States in Peptide Environments

The protonation state of ionizable residues is critical to a peptide's structure and function, as it dictates the distribution of charges and the capacity for electrostatic interactions. For this compound, the key ionizable groups are the N-terminal amine, the C-terminal carboxylate, and the arginine side-chain guanidinium group. Predicting their pKa values—the pH at which they are 50% protonated—is essential for understanding the peptide's behavior at physiological pH.

The pKa of a group in a peptide can be significantly shifted from its value in an isolated amino acid due to the local electrostatic environment. nih.gov Computational methods for pKa prediction range from empirical models to more rigorous physics-based approaches. Empirical methods, like PROPKA, use statistical analysis of known protein structures to predict pKa shifts based on factors like solvent accessibility and hydrogen bonding. nih.gov

More advanced approaches utilize machine learning (ML) algorithms. Recent developments include models based on decision trees and graph attention networks that have shown significantly improved accuracy in predicting pKa values and ionization states across all titratable amino acids. nih.gov These models are trained on large databases of experimental pKa values and learn the complex relationships between the 3D chemical environment and the protonation state.

The fundamental principle involves calculating the probability of protonation at a given pH. A key metric for evaluating these prediction models is the critical error rate (CER), which measures the percentage of instances where a protonated site is incorrectly predicted as deprotonated, or vice versa. nih.gov For Gly-Gly-Arg, these methods can predict the net charge of the peptide at a specific pH by determining the protonation state of the arginine side chain (pKa ~12.5), the N-terminus (pKa ~8.0-9.5), and the C-terminus (pKa ~3.5-4.5).

| Model | Type | Critical Error Rate (CER) - Acids | Critical Error Rate (CER) - Bases | Source |

| Null Model | Baseline (uses model pKa values) | 141/2106 | 101/716 | nih.gov |

| PROPKA3 | Empirical | 90/2055 | 53/618 | nih.gov |

| KaML-CBtree | Machine Learning (Decision Tree) | 34/2099 | 12/536 | nih.gov |

Advanced Analytical Methodologies for Glycyl Glycyl Arginine Gly Gly Arg Research

Spectroscopic Techniques for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Characterization

Spectroscopic methods are indispensable for the structural elucidation of peptides. They provide information at an atomic level, confirming the identity and integrity of the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of Gly-Gly-Arg in solution. By observing the magnetic properties of atomic nuclei, NMR can confirm the peptide's sequence and conformation. For a tripeptide like Gly-Gly-Arg, ¹H NMR is particularly informative. hmdb.ca The spectrum would display characteristic signals for the protons in each amino acid residue. utexas.edu

The two glycine (B1666218) residues are distinguishable by their alpha-proton (Hα) signals, which typically appear in the range of 3.4 to 4.0 ppm. utexas.edu The arginine residue presents a more complex pattern due to its side chain, with distinct signals for its α, β, γ, and δ protons, as well as the guanidinium (B1211019) group protons. ucl.ac.uk Two-dimensional NMR experiments, such as COSY and TOCSY, can establish connectivity between protons within each residue, while NOESY experiments can reveal through-space proximities, helping to define the peptide's three-dimensional structure. utexas.edu Isotopic labeling with ¹³C and ¹⁵N can further enhance spectral resolution and provide more detailed structural and dynamic information. ucl.ac.uknih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for Gly-Gly-Arg

| Residue | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| Glycine (N-terminal) | ||

| α-CH₂ | ~3.8 - 4.0 | |

| Glycine (Internal) | ||

| α-CH₂ | ~3.7 - 3.9 | |

| Arginine (C-terminal) | ||

| α-CH | ~4.1 - 4.3 | |

| β-CH₂ | ~1.8 - 1.9 | |

| γ-CH₂ | ~1.6 - 1.7 | |

| δ-CH₂ | ~3.1 - 3.2 | |

| ε-NH | ~7.2 |

Note: Predicted values are approximate and can vary based on solvent, pH, and temperature.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and sequence of peptides like Gly-Gly-Arg. quora.com Electrospray ionization (ESI) is a common method used to generate gaseous peptide ions for MS analysis. researchgate.net High-resolution MS can determine the peptide's exact mass, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used for sequence verification. nih.gov In this process, the protonated molecule (the precursor ion) is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). nih.gov The resulting fragment ions are then analyzed. Peptides predominantly fragment along the peptide backbone, creating b- and y-type ions. matrixscience.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the sequence to be read directly from the spectrum. The presence of arginine, a basic amino acid, often directs fragmentation and can lead to characteristic neutral losses, such as ammonia. matrixscience.comnih.gov

Table 2: Predicted m/z of Precursor and Major Fragment Ions for Gly-Gly-Arg

| Ion | Type | Sequence | Predicted m/z ([M+H]⁺) |

|---|---|---|---|

| Precursor | [M+H]⁺ | Gly-Gly-Arg | 289.17 |

| b₁ | b-ion | Gly | 58.04 |

| b₂ | b-ion | Gly-Gly | 115.06 |

| y₁ | y-ion | Arg | 175.12 |

| y₂ | y-ion | Gly-Arg | 232.14 |

Note: m/z values are for monoisotopic masses of singly charged positive ions.

Advanced Chromatographic Applications in Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Analysis

Chromatographic techniques are essential for the separation, purification, and quantification of Gly-Gly-Arg, especially from complex mixtures such as biological fluids or synthetic reaction products.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is a leading platform for the sensitive and specific quantification of peptides. nih.gov This technique leverages the high-resolution separation capabilities of UHPLC, which uses columns with smaller particle sizes to achieve faster analysis times and greater efficiency compared to traditional HPLC. nih.gov For a polar peptide like Gly-Gly-Arg, reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) can be employed. mdpi.comnih.gov

Following chromatographic separation, the peptide is detected by MS/MS, often in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ of Gly-Gly-Arg) is selected and fragmented, and one or more specific product ions are monitored. This highly selective process minimizes interference from matrix components, enabling accurate quantification even at very low concentrations. criver.com The high throughput of UHPLC-MS/MS makes it ideal for applications in metabolomics and clinical biomarker research. nih.gov

For any quantitative analytical method to be considered reliable, it must undergo rigorous validation. researchgate.net Method validation for a Gly-Gly-Arg UHPLC-MS/MS assay would be performed following guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.goveuropa.eu This process demonstrates that the method is suitable for its intended purpose. europa.eu

Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.govnih.gov

Specificity ensures that the signal measured is solely from Gly-Gly-Arg, without interference from other components in the sample.

Linearity is the ability to produce results that are directly proportional to the concentration of the peptide within a given range.

Accuracy measures the closeness of the test results to the true value.

Precision assesses the degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels. nih.gov

LOD is the lowest amount of the peptide that can be detected but not necessarily quantified.

LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during routine use. europa.eu

Table 3: Typical Validation Parameters and Acceptance Criteria for a Peptide Quantification Method

| Parameter | Typical Acceptance Criterion |

|---|---|

| Linearity (Coefficient of determination) | R² ≥ 0.99 |

| Accuracy | Recovery within 85-115% of nominal value |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 15% |

| Limit of Quantitation (LOQ) Precision | RSD ≤ 20% |

| Specificity | No significant interfering peaks at the retention time of the analyte |

| Robustness | RSD of results should remain within acceptable limits after minor changes to method parameters |

Biosensor Technologies for Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Interaction Studies

Biosensors are analytical devices that combine a biological recognition element (bioreceptor) with a physicochemical transducer to detect a target analyte. nih.gov While specific biosensors for Gly-Gly-Arg are not widely reported, technologies developed for other amino acids and peptides can be adapted to study its interactions in real-time. nih.govmonash.edu

For instance, a bioreceptor, such as an antibody, an aptamer, or a target enzyme that specifically binds Gly-Gly-Arg, could be immobilized on a sensor surface. The binding event would then be converted into a measurable signal by a transducer. researchgate.net

Several types of biosensor platforms could be utilized:

Surface Plasmon Resonance (SPR): This optical technique measures changes in the refractive index at the surface of a sensor chip upon binding of the analyte to the immobilized bioreceptor, providing label-free data on binding kinetics and affinity. nih.govresearchgate.net

Electrochemical Biosensors: These devices measure changes in electrical properties (e.g., current, potential) resulting from the interaction between Gly-Gly-Arg and the bioreceptor. frontiersin.org

Förster Resonance Energy Transfer (FRET): Genetically encoded FRET-based biosensors could be designed using binding proteins that undergo a conformational change upon interacting with Gly-Gly-Arg, altering the distance between two fluorescent proteins and thus changing the FRET signal. monash.edu

These technologies would enable the dynamic study of Gly-Gly-Arg's interactions with biological targets, offering insights into its mechanism of action and facilitating the screening of potential binding partners.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the binding affinity and kinetics of biomolecular interactions in real-time. nih.govyoutube.com The principle of SPR is based on the detection of changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. nih.gov This change in refractive index is directly proportional to the change in mass on the sensor surface, allowing for the quantitative measurement of binding. youtube.com

In the context of Gly-Gly-Arg research, SPR can be employed to characterize its binding to various biological targets such as receptors, enzymes, or other proteins. The experimental setup involves immobilizing the target molecule on the sensor chip. A solution containing Gly-Gly-Arg (the analyte) is then flowed over the surface. The association and dissociation of the peptide are monitored in real-time, generating a sensorgram. From this data, key kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. The equilibrium dissociation constant (Kₑ), which is a measure of binding affinity, is then calculated from the ratio of these rates (kₑ/kₐ). nih.gov

While specific SPR studies detailing the binding affinity of Gly-Gly-Arg acetate (B1210297) salt are not extensively documented in publicly available literature, the methodology is well-established for the analysis of small peptide interactions with proteins. nih.gov For instance, SPR has been successfully used to analyze the direct kinetic interactions between small antigenic peptides and immobilized monoclonal antibodies. nih.gov To obtain reliable data for small molecules like Gly-Gly-Arg, experimental conditions such as high peptide concentrations and appropriate flow rates may be required to ensure measurable binding and to minimize mass transport limitations. nih.gov

Table 1: Key Parameters Obtainable from SPR Analysis

| Parameter | Description | Unit |

| kₐ (Association Rate Constant) | The rate at which the analyte binds to the immobilized ligand. | M⁻¹s⁻¹ |

| kₑ (Dissociation Rate Constant) | The rate at which the analyte-ligand complex dissociates. | s⁻¹ |

| Kₑ (Equilibrium Dissociation Constant) | A measure of the binding affinity between the analyte and the ligand. A smaller Kₑ indicates a stronger binding affinity. | M (molar) |

| RU (Response Units) | The unit of measurement in SPR, proportional to the mass of analyte bound to the sensor surface. | RU |

Electrochemical Biosensors for Interaction Characterization (e.g., AC voltammetry, impedance spectroscopy)

Electrochemical biosensors offer a highly sensitive and often label-free approach to characterizing the interactions of peptides like Gly-Gly-Arg. nih.gov These biosensors typically involve the immobilization of a target molecule on an electrode surface. The binding of the peptide to this target then induces a measurable change in the electrochemical properties of the electrode-solution interface.

AC Voltammetry (ACV) is an electrochemical technique where a small-amplitude sinusoidal voltage is superimposed on a DC voltage ramp. biologic.net The resulting AC current is measured as a function of the DC potential. This method can provide information about the kinetics of electron transfer at the electrode surface. biologic.net For Gly-Gly-Arg research, a target molecule could be immobilized on an electrode, and the interaction with the peptide could alter the charge transfer properties of a redox probe in the solution. Studies have utilized ACV to investigate the coordination chemistry of surface-immobilized peptides containing arginine residues, demonstrating the technique's applicability to studying peptides with similar components to Gly-Gly-Arg. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is another powerful technique for characterizing interfacial properties of electrodes. nih.gov In EIS, a small sinusoidal potential perturbation is applied to the electrode over a range of frequencies, and the resulting current response is measured to determine the impedance of the system. nih.govscielo.br The binding of a peptide like Gly-Gly-Arg to a receptor immobilized on the electrode surface can alter the capacitance and charge transfer resistance of the interface. These changes can be monitored by EIS and used to quantify the binding event. nih.gov The data is often represented as a Nyquist plot, which can be fitted to an equivalent circuit model to extract quantitative information about the binding process. scielo.br EIS has been successfully employed to monitor changes in membrane properties upon interaction with antimicrobial peptides and to develop biosensors for various molecules using peptides as recognition elements. nih.govscielo.br

Table 2: Comparison of Electrochemical Biosensor Techniques for Peptide Analysis

| Technique | Principle | Information Obtained | Potential Application for Gly-Gly-Arg |

| AC Voltammetry (ACV) | A sinusoidal AC voltage is superimposed on a DC ramp, and the AC current is measured. biologic.net | Electron transfer kinetics, redox properties. biologic.net | Characterizing how Gly-Gly-Arg binding to a surface receptor affects electron transfer processes. |

| Electrochemical Impedance Spectroscopy (EIS) | The impedance of the electrode-solution interface is measured over a range of AC frequencies. nih.gov | Charge transfer resistance, capacitance, and other interfacial properties. nih.gov | Quantifying the binding of Gly-Gly-Arg to an immobilized target by measuring changes in interfacial impedance. |

Cell-Based Assays for Functional Assessment of Glycyl-Glycyl-Arginine (Gly-Gly-Arg) Peptides

Cell-based assays are crucial for understanding the biological effects of peptides like Gly-Gly-Arg in a physiological context. These assays can provide information on the peptide's biocompatibility and its ability to modulate cellular pathways.

In Vitro Cell Viability and Biocompatibility Assessments

In vitro cell viability and biocompatibility assays are fundamental for evaluating the cytotoxic potential of any compound intended for biological research or therapeutic development. These assays typically measure cellular metabolic activity or membrane integrity to determine the number of viable cells after exposure to the test compound.

Commonly used methods include tetrazolium-based assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells and can be quantified spectrophotometrically.

Table 3: Representative Data on the Cytotoxicity of Arginine-Containing Peptides in in vitro Cell Assays

| Peptide | Cell Line | Assay | Key Findings |

| Poly-(PR)₁₂ | HeLa | Cell Viability Assay | Did not show significant cytotoxicity as it could not efficiently enter the cells. nih.gov |

| Poly-(GR)₁₂ | HeLa | Cell Viability Assay | Exhibited some level of cytotoxicity, suggesting the glycine residue influences its interaction and effect. nih.gov |

| C₁₆-RR-NH₂ (Palmitic acid derivative) | HaCaT | MTT Assay | Showed high cytotoxicity with a low IC₅₀ value, indicating poor biocompatibility. mdpi.com |